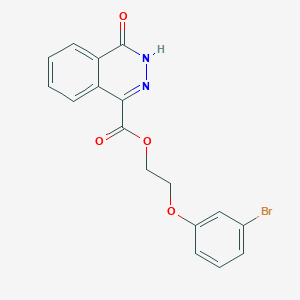
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide, also known as MOPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPPC is a pyrazine derivative that is commonly used as a biochemical tool to study the function of various proteins and enzymes.
Wirkmechanismus
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide inhibits the activity of PKA and PDE by binding to the active site of these enzymes. PKA is an important enzyme that regulates various cellular processes, including metabolism, gene expression, and cell proliferation. PDE is an enzyme that degrades cyclic nucleotides, which are important signaling molecules in the cell.
Biochemical and Physiological Effects:
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cellular signaling. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide as a biochemical tool is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. One potential application is in the development of new anticancer agents. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could be used to study the function of other enzymes and proteins, which could lead to a better understanding of cellular processes. Finally, the synthesis of new derivatives of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Synthesemethoden
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide involves the reaction of 2-chloropyrazine with morpholine and 3-oxopropionic acid. The resulting product is then treated with carbonyldiimidazole to form the final compound, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied for its potential use as a biochemical tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been used to study the function of the ATP-binding cassette (ABC) transporters, which are involved in the transport of various molecules across cell membranes.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-11(16-5-7-19-8-6-16)1-2-15-12(18)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBNKMOECYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)



![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
